tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
Overview
Description
“tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate” is a chemical compound with the CAS Number: 1932393-39-9 . It has a molecular weight of 215.29 . The IUPAC name for this compound is tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopentylcarbamate .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For instance, a practical method for isolating tert-butyl [(1S,2R)-2-aminocyclohexyl]carbamate in its pure form was investigated . Two different patents from different groups have shown that it can be isolated in the pure form using either (S)-mandelic acid or ®-mandelic acid as a chiral resolving reagent .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 215.29 . The InChI code provides information about its molecular structure .Scientific Research Applications
Environmental Impact and Biodegradation
- Biodegradation and Fate in Soil and Groundwater : Studies have explored the biodegradation and fate of related compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting microorganisms capable of degrading these substances aerobically or via cometabolism, which could be relevant to understanding the environmental behavior of tert-butyl cyclopentyl carbamates (Thornton et al., 2020).
Degradation Mechanisms
- Decomposition Studies : Research on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor might offer insights into the degradation mechanisms that could apply to tert-butyl cyclopentyl carbamates, providing a basis for environmental remediation techniques (Hsieh et al., 2011).
Toxicology and Human Exposure
- Synthetic Phenolic Antioxidants : While focusing on synthetic phenolic antioxidants, some studies discuss the occurrence, exposure, and toxicity of chemical compounds with tert-butyl groups, which could relate to the safety and environmental impact of tert-butyl cyclopentyl carbamates (Liu & Mabury, 2020).
Catalysis and Chemical Reactions
- Catalytic Applications : Investigations into the catalysis involving tert-butyl groups and ethers might provide analogies for the chemical reactions and applications of tert-butyl cyclopentyl carbamates in synthetic chemistry and industrial processes. For example, the formation of MTBE on supported and unsupported H4SiW12O40 discusses catalytic processes relevant to tert-butyl-containing compounds (Bielański et al., 2003).
Food and Beverage Contaminants
- Ethyl Carbamate in Foods and Beverages : Ethyl carbamate studies, focusing on its occurrence and health effects in fermented foods and beverages, offer a perspective on the monitoring and regulation of potentially hazardous carbamates in consumer products (Weber & Sharypov, 2009).
Mechanism of Action
Target of Action
Mode of Action
For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to the formation of N-(Boc)hydroxylamines .
Biochemical Pathways
The enzymatic kinetic resolution of tert-butyl carbamate derivatives has been achieved using lipase-catalyzed transesterification, yielding optically pure enantiomers .
Pharmacokinetics
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups, which can influence the physical properties and reactivity of these molecules .
Result of Action
Action Environment
The behavior of these compounds in various chemical environments is essential for understanding their versatility as intermediates in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZQRJSADXRRKN-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666925 | |
Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454170-16-2, 155837-14-2 | |
Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-trans-N-Boc-2-Aminocyclopentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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